4-(6-Bromoquinolin-4-yl)morpholine

Vue d'ensemble

Description

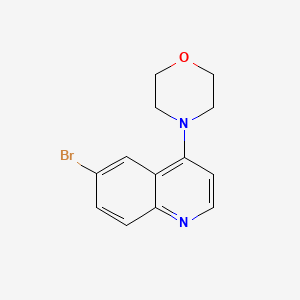

4-(6-Bromoquinolin-4-yl)morpholine is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol It is characterized by the presence of a bromine atom at the 6th position of the quinoline ring and a morpholine group at the 4th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(6-Bromoquinolin-4-yl)morpholine involves the reaction of 6-bromo-4-chloroquinoline with morpholine. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 90°C for 90 minutes . The reaction mixture is then partitioned between ethyl acetate (EtOAc) and water to isolate the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(6-Bromoquinolin-4-yl)morpholine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine group.

Coupling Reactions: Formation of biaryl compounds when coupled with arylboronic acids.

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have identified 4-(6-Bromoquinolin-4-yl)morpholine and its derivatives as promising candidates for anticancer therapy. The compound has shown significant activity against various cancer cell lines, including prostate cancer PC3 and colorectal cancer HCT116.

Case Study: Inhibition of PI3K/mTOR Pathway

A study reported that derivatives of quinoline, including those related to this compound, exhibit potent inhibitory effects on the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth and proliferation, making it a target for cancer therapy. The representative compound from this series demonstrated sub-micromolar anti-proliferative activity at concentrations as low as 5 nM .

Antibacterial Properties

The antibacterial efficacy of this compound derivatives has also been explored. Compounds derived from this structure have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Derivative A | S. aureus | 75 µg/mL |

| Derivative B | P. aeruginosa | 100 µg/mL |

This table summarizes the antibacterial activity of various derivatives, highlighting their potential as therapeutic agents against bacterial infections .

Pharmacological Insights

The pharmacological profile of this compound suggests favorable properties such as metabolic stability and selective inhibition of specific biological targets.

Case Study: BRD4 Inhibition

In another study, compounds related to this compound were evaluated for their ability to inhibit bromodomain-containing protein 4 (BRD4), which is implicated in inflammatory diseases and cancer. These compounds displayed high binding affinity and selectivity, indicating their potential for therapeutic applications in inflammatory conditions .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions, including Suzuki-Miyaura coupling and Steglich esterification methods. These synthetic pathways allow for the modification of the compound to enhance its biological activity.

Synthesis Overview

The following steps outline a general synthetic route:

- Formation of Quinoline Derivative : Start with 6-bromoquinoline and react it with morpholine under appropriate conditions.

- Purification : Use column chromatography to isolate the desired product.

- Characterization : Employ NMR and HPLC techniques to confirm the structure and purity of the synthesized compound.

Mécanisme D'action

The mechanism of action of 4-(6-Bromoquinolin-4-yl)morpholine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific derivative or conjugate used in the study .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(6-Chloroquinolin-4-yl)morpholine

- 4-(6-Fluoroquinolin-4-yl)morpholine

- 4-(6-Iodoquinolin-4-yl)morpholine

Uniqueness

4-(6-Bromoquinolin-4-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions such as Suzuki-Miyaura coupling. This makes it a versatile intermediate in the synthesis of more complex molecules .

Activité Biologique

4-(6-Bromoquinolin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 276.12 g/mol. The compound features a quinoline moiety substituted with a bromine atom at the 6-position and a morpholine ring, which contributes to its biological properties.

Anticancer Activity : Research indicates that compounds containing quinoline structures often exhibit anticancer properties by interfering with critical cellular pathways. For instance, quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Antiviral Activity : Recent studies have explored the antiviral potential of quinoline derivatives against enteroviruses, including Enterovirus D68 (EV-D68). The structure-activity relationship studies suggest that modifications at the 6-position of the quinoline core significantly influence antiviral potency .

Biological Activity Data

A summary of biological activities reported for this compound is presented in the following table:

| Activity Type | Assay/Model | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | PC3 Prostate Cancer Cells | ~1.5 µM | |

| Antiviral | EV-D68 Inhibition | Not specified | |

| Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | ~2.0 µM |

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer efficacy of various quinoline derivatives, including this compound, against prostate cancer cell lines (PC3). The compound exhibited significant cytotoxicity with an IC50 value around 1.5 µM, indicating its potential as a therapeutic agent in cancer treatment .

- Antiviral Screening : In another investigation focused on enteroviruses, several quinoline derivatives were synthesized and tested for their ability to inhibit EV-D68 replication. Although this compound was part of this screening, further optimization is required to enhance its antiviral efficacy .

- Enzyme Inhibition Studies : The compound was also assessed for its ability to inhibit MAO-A, an enzyme implicated in neurotransmitter regulation. The inhibition activity was found to be moderate, suggesting potential implications in neurological disorders.

Propriétés

IUPAC Name |

4-(6-bromoquinolin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRLXVNPMYUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C3C=C(C=CC3=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.